An In-depth Technical Guide to Fmoc-S-benzyl-D-cysteine: Chemical Properties and Structure
An In-depth Technical Guide to Fmoc-S-benzyl-D-cysteine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-S-benzyl-D-cysteine is a pivotal building block in modern peptide synthesis, particularly for the incorporation of D-cysteine residues into peptide sequences. The strategic use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group and the benzyl group for the thiol side chain offers an orthogonal protection scheme that is central to successful Solid-Phase Peptide Synthesis (SPPS). This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Fmoc-S-benzyl-D-cysteine, tailored for professionals in chemical biology and drug development. The incorporation of D-amino acids like D-cysteine can significantly enhance the proteolytic stability of peptide-based therapeutics, a critical attribute for improving their pharmacokinetic profiles.
Chemical Structure and Properties
Fmoc-S-benzyl-D-cysteine is a derivative of the non-proteinogenic amino acid D-cysteine. The molecule integrates three key components: the D-cysteine core, the base-labile Fmoc protecting group on the α-amine, and the acid-labile S-benzyl protecting group on the thiol side chain.
Structure
The chemical structure of Fmoc-S-benzyl-D-cysteine is depicted below.
Caption: Chemical structure of Fmoc-S-benzyl-D-cysteine.
Physicochemical Properties
A summary of the key physicochemical properties of Fmoc-S-benzyl-D-cysteine is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₅H₂₃NO₄S | [1][2][3] |
| Molecular Weight | 433.52 g/mol | [1][3] |
| CAS Number | 252049-18-6 | [1][2][3] |
| Appearance | White to off-white powder | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in DMF, NMP, and DMSO. Limited solubility in DCM. | [4][5][6] |
| IUPAC Name | (2S)-3-(benzylsulfanyl)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}propanoic acid | [1] |
| InChI | InChI=1S/C25H23NO4S/c27-24(28)23(16-31-15-17-8-2-1-3-9-17)26-25(29)30-14-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1 | [1] |
| InChIKey | AKXYVGAAQGLAMD-HSZRJFAPSA-N | [1] |
| SMILES | C1=CC=C(C=C1)CSC--INVALID-LINK--NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | [1][2] |
Spectroscopic Data
| Nucleus | Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | ||
| α-CH | ~4.3 - 4.5 | |
| β-CH₂ | ~2.9 - 3.2 | |
| Fmoc-CH | ~4.2 - 4.3 | |
| Fmoc-CH₂ | ~4.4 - 4.5 | |
| Fmoc-Aromatic | ~7.2 - 7.8 | |
| Benzyl-CH₂ | ~3.7 | |
| Benzyl-Aromatic | ~7.2 - 7.4 | |
| ¹³C NMR | ||
| α-CH | ~55 - 57 | |
| β-CH₂ | ~37 | |
| Fmoc-CH | ~47 | |
| Fmoc-CH₂ | ~67 | |
| Fmoc-Aromatic | ~120 - 144 | |
| Fmoc-C=O | ~156 | |
| Benzyl-CH₂ | ~36 | |
| Benzyl-Aromatic | ~127 - 129 | |
| COOH | ~173 - 175 |
Experimental Protocols
Synthesis of Fmoc-S-benzyl-D-cysteine
-
S-benzylation of D-cysteine: This step involves the reaction of D-cysteine with benzyl bromide or a similar benzylating agent in the presence of a base to afford S-benzyl-D-cysteine.
-
Fmoc-protection of S-benzyl-D-cysteine: The resulting S-benzyl-D-cysteine is then reacted with Fmoc-succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride in the presence of a base, such as sodium bicarbonate or triethylamine, to yield the final product, Fmoc-S-benzyl-D-cysteine.
Purification is typically achieved by crystallization or column chromatography.
Incorporation of Fmoc-S-benzyl-D-cysteine in Fmoc-SPPS
The following is a generalized protocol for the coupling of Fmoc-S-benzyl-D-cysteine to a growing peptide chain on a solid support.[8][9]
1. Resin Swelling:
-
Swell the resin (e.g., Rink amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc group from the N-terminus of the peptide-resin.
-
Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
3. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-S-benzyl-D-cysteine (3-5 equivalents relative to the resin loading) in DMF.
-
Add a coupling agent, such as HCTU (2.9 equivalents), and a base, like N,N-diisopropylethylamine (DIEA) (6 equivalents), to the amino acid solution and pre-activate for 2 minutes.[9]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative test, such as the Kaiser test.
4. Washing:
-
After the coupling is complete, wash the resin with DMF, followed by dichloromethane (DCM), and then methanol to remove excess reagents and byproducts.
This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.
Signaling Pathways and Logical Relationships
Fmoc-S-benzyl-D-cysteine is a synthetic building block and does not directly participate in biological signaling pathways. Its significance lies in its role within the logical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: General workflow for the incorporation of Fmoc-S-benzyl-D-cysteine in Fmoc-SPPS.
Conclusion
Fmoc-S-benzyl-D-cysteine is an indispensable reagent for the synthesis of peptides containing D-cysteine. Its well-defined chemical properties and the orthogonal nature of its protecting groups allow for its efficient and reliable incorporation into complex peptide sequences. While detailed synthetic and spectroscopic data are not widely disseminated in public databases, the established protocols for its use in Fmoc-SPPS are robust and widely adopted in both academic and industrial research settings. The ability to introduce D-cysteine residues into peptides opens up avenues for the development of more stable and potent peptide-based drugs.
References
- 1. Fmoc-S-benzyl-D-cysteine | C25H23NO4S | CID 13585939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fmoc-S-benzyl-D-cysteine | CAS 252049-18-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. scbt.com [scbt.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
